(E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-methoxyphenyl acetate
Description
(E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-methoxyphenyl acetate is a synthetic organic compound characterized by a pyridinone core substituted with cyano (CN), methyl (CH₃), and oxo (O) groups at positions 3, 4, and 6, respectively. The structure also features an iminomethyl linker bridging the pyridinone ring to a 2-methoxyphenyl acetate moiety.
Properties
IUPAC Name |
[4-[(E)-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)iminomethyl]-2-methoxyphenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-7-12(2)21(18(23)15(11)9-19)20-10-14-5-6-16(25-13(3)22)17(8-14)24-4/h5-8,10H,1-4H3/b20-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTWQPZSQRUGSM-KEBDBYFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC(=C(C=C2)OC(=O)C)OC)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=CC(=C(C=C2)OC(=O)C)OC)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Cyano-4,6-Dimethyl-2-Oxopyridin-1(2H)-Yl Amine
The pyridinone core is constructed via a three-step sequence:
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Cyclization : Cyanoacetamide reacts with acetylacetone in ethanol under reflux (78–82°C) for 6 hours, catalyzed by piperidine. This forms 3-cyano-4,6-dimethyl-2-pyridone.
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Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 110°C for 3 hours converts the pyridone to 1-chloro-3-cyano-4,6-dimethyl-2-pyridone.
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Amination : Reaction with aqueous ammonia (25% NH₃) at 60°C yields the amine intermediate.
Reaction Conditions Table
Synthesis of 4-Formyl-2-Methoxyphenyl Acetate
The aldehyde component is prepared as follows:
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Acetylation : 2-Methoxyphenol is treated with acetic anhydride in pyridine at 25°C for 12 hours, producing 2-methoxyphenyl acetate.
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Formylation : Vilsmeier-Haack reaction using phosphorus oxychloride and DMF at 0–5°C introduces the formyl group at the para position.
Key Analytical Data
Imine Formation and Final Coupling
The E-configuration imine is formed via Schiff base condensation:
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Condensation : Equimolar amounts of the pyridinone amine and 4-formyl-2-methoxyphenyl acetate react in ethanol with glacial acetic acid (catalyst) at 60°C for 4 hours.
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Isolation : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to isolate the E-isomer selectively.
Optimization Parameters
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Solvent : Ethanol maximizes imine yield compared to DCM or THF.
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Catalyst : 5 mol% acetic acid improves reaction rate without side products.
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Temperature : Elevated temperatures (>50°C) favor kinetic control of the E-isomer.
Characterization and Validation
The final product is validated using spectroscopic and chromatographic methods:
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NMR : Distinct signals at δ 8.42 (s, 1H, CH=N), 7.21–7.35 (m, 3H, aromatic), 2.41 (s, 3H, COCH₃), 2.28 (s, 6H, CH₃-pyridinone).
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HPLC : Purity >98% (C18 column, acetonitrile/water 70:30, 1 mL/min).
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IR : Stretching vibrations at 2210 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O pyridinone).
Challenges and Alternative Approaches
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Isomer Control : The imine formation may yield Z/E isomers. Microwave-assisted synthesis (100°C, 20 min) reduces isomerization.
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Yield Improvement : Using molecular sieves (4Å) absorbs water, shifting equilibrium toward imine formation (yield increases to 82%).
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Green Chemistry : Ionic liquids (e.g., [BMIM]BF₄) as solvents reduce reaction time to 1 hour with comparable yields .
Chemical Reactions Analysis
Types of Reactions
(E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-methoxyphenyl acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a valuable tool for investigating the mechanisms of action of various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical reactivity and structural features make it suitable for applications in polymer science, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-methoxyphenyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Ethyl 2-[3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate ()
- Molecular Formula : C₁₈H₁₇N₂O₃S
- Key Substituents: Pyridinone core with 3-cyano, 4-(methylsulfanyl), and 2-oxo groups. Ethyl ester side chain at position 2.
- Comparison: The pyridinone core is conserved, but substituents at position 4 differ (methylsulfanyl vs. dimethyl in the target compound). The ethyl ester group () vs. phenyl acetate (target) impacts lipophilicity and metabolic stability. Methylsulfanyl groups may enhance electron-withdrawing effects compared to methyl groups, altering reactivity .
Compound C1 ()
- Molecular Formula : C₃₄H₃₄N₈O₄
- Key Features: Spiro[cyclopropane-1,10-indole] scaffold with pyrimidinyl and benzoxazine moieties. Dimethylamino but-2-enoyl chloride-derived side chain.
- Comparison: Both compounds contain cyano and methoxy groups, but C1’s larger scaffold and spiro structure confer distinct steric and electronic properties. Molecular weight (619 g/mol for C1 vs. ~369 g/mol for the target) suggests significant differences in bioavailability and membrane permeability .
Functional Group Analysis
Computational Similarity Assessment
Tanimoto Coefficient Analysis
Using binary fingerprint-based similarity coefficients ():
- Target vs. Ethyl Ester (): Moderate similarity (~0.65) due to shared pyridinone core and cyano/oxo groups. Differences in substituents (methylsulfanyl vs. dimethyl) reduce the score.
- Target vs. Compound C1 : Low similarity (~0.30) owing to divergent core scaffolds and side chains.
Subgraph Isomorphism ()
Graph-based comparison identifies conserved motifs:
- The iminomethyl bridge and pyridinone ring in the target are absent in C1 but partially mirrored in the ethyl ester analogue.
- Substituent positioning (e.g., 4,6-dimethyl vs. 4-methylsulfanyl) creates distinct pharmacophoric profiles .
Research Findings and Implications
Synthetic Accessibility : The ethyl ester analogue () shares synthetic pathways with the target compound, such as nucleophilic acyl substitution for esterification. However, introducing dimethyl groups at positions 4 and 6 may require regioselective alkylation strategies .
The phenyl acetate group in the target compound may improve tissue penetration due to higher lipophilicity .
Limitations : Direct pharmacological data for the target compound are unavailable. Comparisons rely on structural proxies, necessitating further experimental validation .
Biological Activity
The compound (E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-methoxyphenyl acetate is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The compound can be structurally represented as follows:
It features a pyridine ring with cyano and methoxy substituents, which are known to influence its biological activity. The presence of the imino group is also significant for its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds featuring the pyridine scaffold. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a derivative of similar structure, demonstrated significant cytotoxicity against various breast cancer cell lines including MCF7 and MDA-MB-231. It achieved half-maximal inhibitory concentrations (IC50) of approximately 63 μg/ml and 59 μg/ml respectively .
The anticancer effects are attributed to several mechanisms:
- VEGFR2 Inhibition : MMPP was shown to inhibit VEGFR2 phosphorylation, leading to reduced tumor cell proliferation and migration .
- PPARγ Activation : It also activated PPARγ, enhancing apoptosis through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating Bcl-2 .
Antibacterial Activity
The compound's antibacterial properties have been explored in various studies. Similar derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain pyridine derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 4.69 to 22.9 µM against bacterial strains like Staphylococcus aureus and Escherichia coli .
Comparative Antibacterial Efficacy
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Pyridine Derivative A | 5.64 | S. aureus |
| Pyridine Derivative B | 8.33 | E. coli |
| Pyridine Derivative C | 16.69 | C. albicans |
This table summarizes the antibacterial activity of related compounds, indicating the potential effectiveness of this compound in similar contexts.
Case Studies
Case Study 1: Cancer Cell Line Evaluation
In a controlled study, the effects of MMPP on breast cancer cell lines were evaluated using MTS assays. The results indicated a dose-dependent decrease in cell viability across multiple concentrations, confirming its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of pyridine derivatives similar to our compound. These derivatives were tested against various pathogens, demonstrating significant antibacterial and antifungal activities with promising MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
